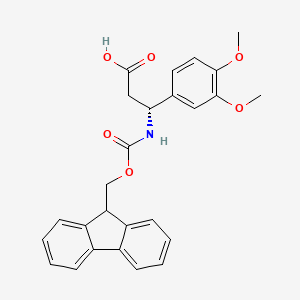

Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

Vue d'ensemble

Description

Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is a useful research compound. Its molecular formula is C26H25NO6 and its molecular weight is 447.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

It is known that this compound is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner to dopamine.

Cellular Effects

Given its structural similarity to dopamine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Activité Biologique

Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid (Fmoc-DMAPA) is a synthetic amino acid characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and a unique chiral configuration. This compound has gained attention in the fields of organic chemistry and biochemistry due to its potential biological activities, particularly in neuroprotection and as a building block in peptide synthesis.

- Molecular Formula : C26H25NO6

- Molecular Weight : 447.48 g/mol

- Structure : Contains a methoxy-substituted phenyl group which influences its biological interactions.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective properties of Fmoc-DMAPA. It may play a role in mitigating oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of this compound suggest it could help reduce cellular damage caused by reactive oxygen species (ROS) .

Antioxidant Properties

The presence of the dimethoxyphenyl group is believed to enhance the compound's ability to scavenge free radicals, thereby contributing to its antioxidant activity. This property is essential for protecting neuronal cells from oxidative damage .

The biological activity of Fmoc-DMAPA can be attributed to its structural features that allow it to interact effectively with various biological targets, including enzymes and receptors involved in neuroprotection and cellular signaling pathways. Research indicates that compounds with similar structures often exhibit significant binding affinities to these targets .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of Fmoc-DMAPA, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-(S)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid | Similar Fmoc protection; different methoxy substitution | Different biological activity due to stereochemistry |

| 3-Amino-3-(3,4-dichloro-phenyl)-propionic acid | Lacks Fmoc protection; contains dichloro substitution | Potentially different pharmacological properties |

| Fmoc-D-beta-Phe(2,3-dimethoxy)-OH | Similar Fmoc protection; different phenyl substitution | Used in different peptide synthesis contexts |

Case Studies and Research Findings

- Neuroprotective Potential : A study investigating the effects of various amino acid derivatives on neuronal cells found that compounds similar to Fmoc-DMAPA exhibited significant protective effects against oxidative stress-induced cell death. The study concluded that such compounds could be promising candidates for developing neuroprotective therapies .

- Peptide Synthesis Applications : Fmoc-DMAPA has been utilized in synthesizing peptides with enhanced bioactivity. By incorporating this amino acid into peptide sequences, researchers have designed molecules that demonstrate improved interactions with biological targets, potentially leading to novel therapeutic agents .

- Antioxidant Activity Assessment : Experimental evaluations of antioxidant activities demonstrated that Fmoc-DMAPA effectively reduced lipid peroxidation in cell cultures exposed to oxidative stressors, indicating its potential application as a protective agent in pharmaceutical formulations .

Applications De Recherche Scientifique

Peptide Synthesis

Key Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(R)-3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid is primarily utilized as a building block in peptide synthesis, particularly in SPPS. The Fmoc protecting group allows for selective deprotection during the assembly of complex peptide sequences, which is crucial for synthesizing peptides with specific biological activities .

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful synthesis of bioactive peptides using this compound as a key intermediate. The resulting peptides exhibited enhanced stability and bioactivity, highlighting the compound's importance in drug development .

Drug Development

Enhancing Bioactivity and Stability

In pharmaceutical research, this compound is integral to developing peptide-based drugs. Its structural features can enhance the bioactivity and stability of therapeutic peptides, making it valuable in designing new medications targeting various diseases, including cancer .

Research Findings: Anticancer Activity

Research has shown that derivatives of this compound exhibit significant antiproliferative effects against melanoma and prostate cancer cell lines. For instance, compounds synthesized from this building block demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Bioconjugation Techniques

Improving Targeting and Efficacy

The compound can be employed in bioconjugation techniques to attach peptides to other biomolecules such as antibodies or drugs. This enhances the targeting and efficacy of treatments, particularly in precision medicine approaches where specific targeting of cancer cells is crucial .

Application Example: Targeted Drug Delivery

In targeted drug delivery systems, this compound has been used to create conjugates that improve the accumulation of therapeutic agents at tumor sites while minimizing systemic toxicity .

Neuroscience Research

Studying Neuropeptides

The structural properties of this compound make it useful in researching neuropeptides that play critical roles in brain function and behavior. Researchers utilize it to explore new pathways for neurological therapies, potentially leading to novel treatments for neurodegenerative diseases .

Material Science Applications

Functionalized Materials Development

this compound finds applications in material science for creating functionalized materials such as hydrogels or nanomaterials. These materials can be used in drug delivery systems or tissue engineering, enhancing the performance of biomaterials .

Case Study: Hydrogel Formation

A recent study explored the use of this compound in forming hydrogels that can encapsulate drugs for sustained release. The hydrogels demonstrated favorable mechanical properties and biocompatibility, making them suitable for biomedical applications .

Summary Table of Applications

Analyse Des Réactions Chimiques

Fmoc Deprotection

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under mild basic conditions to expose the free amino group for subsequent reactions.

Reagents and Conditions

| Reagent | Conditions | Outcome |

|---|---|---|

| Piperidine | 20–30% in DMF, 10–30 minutes | Fmoc cleavage |

| DBU (1,8-Diazabicycloundec-7-ene) | 2% in DMF, 15 minutes | Efficient deprotection |

Mechanism :

The base (e.g., piperidine) abstracts the acidic α-hydrogen of the Fmoc group, triggering β-elimination and releasing CO₂ and the fluorene byproduct. This reaction is highly efficient and compatible with solid-phase peptide synthesis (SPPS) workflows .

Peptide Bond Formation

After deprotection, the carboxylic acid group reacts with amines to form peptide bonds.

Activation and Coupling

| Reagent System | Conditions | Role |

|---|---|---|

| EDCI/HOBt | DMF, 0–25°C, 1–2 hours | Activates carboxylic acid |

| DIC/Oxyma | DMF, room temperature | Reduces racemization risk |

Mechanism :

-

EDCI/HOBt : Forms an active ester intermediate, facilitating nucleophilic attack by the amine.

-

DIC/Oxyma : Generates a stable acyloxyphosphonium ion for efficient coupling .

Example Reaction :

Common Bioconjugation Strategies

| Target Biomolecule | Conjugation Method | Application |

|---|---|---|

| Antibodies | NHS ester coupling | Antibody-drug conjugates |

| Polymers | EDC/sulfo-NHS chemistry | Drug delivery systems |

Key Considerations :

-

pH Sensitivity : Reactions typically occur in mildly acidic to neutral buffers (pH 6.0–7.5).

-

Steric Effects : The 3,4-dimethoxyphenyl group may influence conjugation efficiency due to steric hindrance.

Degradation Pathways

| Condition | Observation | Mitigation Strategy |

|---|---|---|

| Prolonged basic pH | Premature Fmoc deprotection | Use short reaction times |

| High temperatures | Racemization at chiral center | Conduct reactions at ≤25°C |

Comparative Reactivity

Propriétés

IUPAC Name |

(3R)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-12-11-16(13-24(23)32-2)22(14-25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMAODFWAGUNGQ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375912 | |

| Record name | (3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511272-40-5 | |

| Record name | (3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.